4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one (CAS: 618074-51-4) is a pyrrolidinone derivative with the molecular formula C25H21FN2O5 and a molecular weight of 448.4 g/mol . Its structure features:
- A 3-fluoro-4-methoxybenzoyl group at position 4.
- A 3-hydroxyl group at position 2.
- A phenyl substituent at position 5.
- A pyridin-4-ylmethyl moiety at position 1.
Properties
CAS No. |
609793-50-2 |
|---|---|
Molecular Formula |
C24H19FN2O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-31-19-8-7-17(13-18(19)25)22(28)20-21(16-5-3-2-4-6-16)27(24(30)23(20)29)14-15-9-11-26-12-10-15/h2-13,21,28H,14H2,1H3/b22-20+ |
InChI Key |
WOVSHPHGRSVQLW-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)O)F |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a novel pyrrolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity (Table 1).
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in cancer progression has been a focal point of research. Specifically, it has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of this compound. The presence of the fluorine and methoxy groups enhances interactions with target proteins through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
Case Study 1: Anticancer Activity in vitro
In a study examining the effects of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers.
Case Study 2: Inhibition of COX Enzymes
Another study focused on the inhibition of COX enzymes, revealing that the compound effectively reduced prostaglandin E2 production in vitro. This suggests potential applications in managing inflammation-related conditions.
Discussion
The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one shows promise as an anticancer agent due to its ability to inhibit key enzymes and induce apoptosis in cancer cells. The structural features, particularly the fluorine and methoxy substitutions, appear crucial for its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group at position 4 is a critical pharmacophore. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility.
Substituent Variations at Position 5
The phenyl group at position 5 influences steric bulk and electronic effects:
Key Observations :
Modifications at Position 1
The pyridin-4-ylmethyl group at position 1 distinguishes the target compound:
Key Observations :
- Pyridinylmethyl groups enable π-stacking interactions in binding pockets.
- Aminoethyl substituents (e.g., dimethylamino) may enhance solubility but introduce basicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
